1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Description
Properties
IUPAC Name |
furan-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)14(19)13-4-2-9-22-13/h2,4,9-11H,3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWIFOGEHYXCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, which are then linked through a series of reactions involving sulfonylation and diazepane ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Trends and Insights
Substituent Effects on Receptor Selectivity: Chlorophenyl and cyanophenyl groups enhance selectivity for serotonin (5-HT7R) and dopamine (D3R) receptors, respectively . The target compound’s furan-2-carbonyl group, being less electron-withdrawing, may favor interactions with different receptor subtypes. Sulfonyl groups consistently contribute to binding affinity through polar interactions, as seen in analogs from and .
Physicochemical Properties :
- Smaller substituents (e.g., methylpyrazole) improve solubility compared to bulky groups like tetrahydronaphthalene .
- The furan ring in the target compound may increase metabolic liability due to susceptibility to oxidative degradation, whereas oxazole or pyridine analogs () offer greater stability .
Therapeutic Potential: The 3-chlorophenyl analog () reduced repetitive behaviors in mice, suggesting the target compound could be optimized for neuropsychiatric disorders if similar receptor engagement is confirmed . Thiophene-containing analogs () highlight the versatility of heteroaryl groups in modulating pharmacokinetics .
Biological Activity
The compound 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a novel heterocyclic compound that exhibits potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The compound's chemical formula can be represented as with a molecular weight of approximately 306.34 g/mol.
Biological Activities
Research indicates that the compound may exhibit several biological activities, including:
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing pyrazole and diazepane structures. For instance, compounds with similar moieties have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives of pyrazole exhibited significant activity against lung (A549) and colon (HCT116) cancer cell lines, with IC50 values ranging from 6.76 to 202.08 µg/mL . This suggests that the pyrazole segment in our compound might contribute to its anticancer properties.
Anti-inflammatory Effects
The presence of the furan ring in the compound has been associated with anti-inflammatory properties. Compounds with furan derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group in our compound is known for its antibacterial properties, potentially making it effective against bacterial infections .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
- Interaction with Receptors : The compound might interact with various receptors involved in cellular signaling, potentially leading to altered cellular responses.
Case Studies
Several studies have explored similar compounds with promising results:
- Cytotoxicity Study : A recent investigation into pyrazole derivatives found that specific modifications increased cytotoxicity against HCT116 cells significantly compared to controls .
- Anti-inflammatory Research : Another study highlighted a furan-based compound's ability to reduce inflammation markers in an animal model, suggesting a similar potential for our target compound .
- Antimicrobial Testing : Research on sulfonamide derivatives indicated effective inhibition of bacterial growth in vitro, providing a basis for further exploration of our compound's antimicrobial capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
